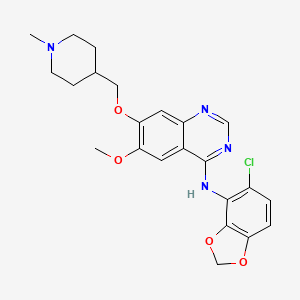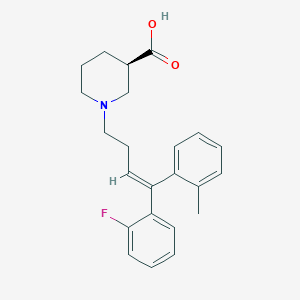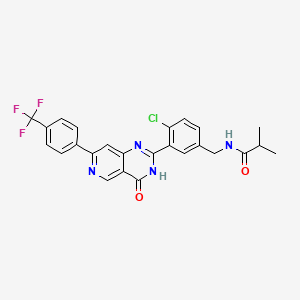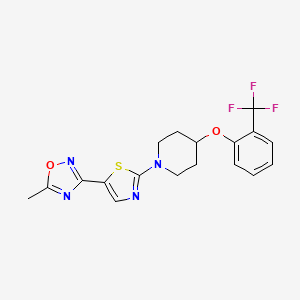![molecular formula C25H36N6O2 B10780267 2-[4-[4-[7-(3-Morpholin-4-ylpropyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-2-yl]phenyl]piperazin-1-yl]ethanol](/img/structure/B10780267.png)
2-[4-[4-[7-(3-Morpholin-4-ylpropyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-2-yl]phenyl]piperazin-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHEMBL3357070 is a compound listed in the ChEMBL database, which is a large-scale bioactivity database for drug discovery. This compound is known for its antagonist activity at human Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9) transfected in HEK293 cells .
Chemical Reactions Analysis
CHEMBL3357070 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CHEMBL3357070 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationship (SAR) of TLR7 and TLR9 antagonists.
Biology: It helps in understanding the biological pathways and mechanisms involving TLR7 and TLR9.
Medicine: It is investigated for its potential therapeutic applications in treating diseases related to the immune system, such as autoimmune disorders.
Industry: It may be used in the development of new drugs and therapeutic agents targeting TLR7 and TLR9.
Mechanism of Action
The mechanism of action of CHEMBL3357070 involves its antagonist activity at TLR7 and TLR9. These receptors are part of the immune system and play a crucial role in recognizing pathogens and initiating immune responses. By antagonizing these receptors, CHEMBL3357070 can modulate immune responses, potentially leading to therapeutic effects in conditions where the immune system is overactive .
Comparison with Similar Compounds
CHEMBL3357070 can be compared with other TLR7 and TLR9 antagonists. Similar compounds include:
CHEMBL3357071: Another TLR7 antagonist with a slightly different chemical structure.
CHEMBL3357072: A TLR9 antagonist with similar bioactivity but different pharmacokinetic properties.
The uniqueness of CHEMBL3357070 lies in its specific binding affinity and selectivity for TLR7 and TLR9, making it a valuable tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H36N6O2 |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-[4-[4-[7-(3-morpholin-4-ylpropyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-2-yl]phenyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C25H36N6O2/c32-17-14-29-10-12-30(13-11-29)23-4-2-21(3-5-23)24-26-20-22-6-9-31(25(22)27-24)8-1-7-28-15-18-33-19-16-28/h2-5,20,32H,1,6-19H2 |
InChI Key |
VQQGQCSLCPMKAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=NC(=NC=C21)C3=CC=C(C=C3)N4CCN(CC4)CCO)CCCN5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-[4-[(3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carbonylamino)methyl]piperidin-1-yl]hexanoate](/img/structure/B10780186.png)


![4-amino-6-[[(1S)-1-(6-fluoro-4-methylsulfonyl-3-phenylquinolin-2-yl)ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B10780207.png)

![2-[(1R)-3-amino-1-phenylpropoxy]-4-chlorobenzonitrile;oxalic acid](/img/structure/B10780223.png)
![(1S)-14-(4-chlorobutyl)-5-methoxy-15-thia-10-azatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-4-ol](/img/structure/B10780224.png)
![2-[(1S)-5-chloro-1'-[(3S,4R)-4-(2,4-difluorophenyl)-1-(oxan-4-yl)pyrrolidine-3-carbonyl]-6-methylspiro[1H-2-benzofuran-3,4'-piperidine]-1-yl]-2-methylpropanenitrile](/img/structure/B10780226.png)
![3-[[2-[(4-Tert-butylbenzoyl)amino]-4-methoxybenzoyl]amino]benzoic acid](/img/structure/B10780239.png)
![[(8R)-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-(4-thiophen-2-ylphenyl)methanone](/img/structure/B10780246.png)
![methyl 2-[2-(1-benzyl-1H-imidazol-2-yl)ethyl]-3-chloro-4,6-dihydroxybenzoate](/img/structure/B10780253.png)

![4-(2-ethylbutyl)-N-[3-(4-fluorophenoxy)-5-pyridin-4-yloxyphenyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B10780270.png)

